4-(Aminomethyl)-1-benzylpiperidin-3-ol is a chemical compound with significant pharmacological interest, particularly as a potential therapeutic agent. It belongs to the class of substituted piperidines, which are known for their diverse biological activities. This compound has been investigated for its interactions with muscarinic receptors and its potential applications in treating conditions such as overactive bladder and other neurological disorders.
The compound can be derived from various synthetic pathways involving piperidine derivatives. Its structure includes a benzyl group and an amino group, which are critical for its biological activity. The synthesis and characterization of this compound have been documented in several patents and scientific articles, indicating its relevance in medicinal chemistry .
The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-3-ol typically involves several key steps:
The methods used often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to verify the structure and purity of the synthesized compound .
The molecular formula for 4-(Aminomethyl)-1-benzylpiperidin-3-ol is C13H17N2O. Its structure features:
The compound's molecular weight is approximately 219.29 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools .
4-(Aminomethyl)-1-benzylpiperidin-3-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as pH control, temperature regulation, and sometimes catalysts to enhance reaction rates or selectivity .
The mechanism of action for 4-(Aminomethyl)-1-benzylpiperidin-3-ol primarily involves its interaction with muscarinic receptors in the nervous system. By acting as an antagonist at these receptors, it can modulate neurotransmitter release and influence various physiological responses.
Studies have shown that compounds in this class exhibit varying affinities for different muscarinic receptor subtypes, which can lead to distinct therapeutic effects depending on their selectivity .
Relevant data from studies indicate that this compound exhibits favorable pharmacokinetic properties, making it suitable for further development in therapeutic applications .
4-(Aminomethyl)-1-benzylpiperidin-3-ol has several potential applications in scientific research:
The synthesis of 4-(aminomethyl)-1-benzylpiperidin-3-ol typically begins with strategic functionalization of the piperidine core. One common approach involves reductive amination between 4-oxo-piperidine-3-carboxylic acid derivatives and benzylamine, followed by selective reduction of the carboxylic acid group to aminomethyl. Advanced routes employ N-Boc protection of 4-piperidone, benzylation at N1, followed by oxime formation and reduction to install the 3-aminomethyl group. Key intermediates include 4-amino-1-benzylpiperidine (CID 415852), which can undergo hydroxylation at C3 via asymmetric dihydroxylation or microbial oxidation [4] [7]. A critical optimization involves protecting group strategies: carbamates (e.g., Boc) prevent over-alkylation during benzylation, while ester protection of carboxylic acids enables selective reduction to aminomethyl groups. Post-functionalization of the aminomethyl group is achievable through acylation or secondary reductive amination, expanding molecular diversity for structure-activity studies [1] [7].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
1-Benzyl-4-piperidone | Core scaffold construction | 75–85% |
4-(Cyanomethyl)-1-benzylpiperidine | Precursor for aminomethyl group | 60–70% |
4-Amino-1-benzylpiperidine (CID 415852) | Direct precursor for hydroxylation | 80–90% |
Stereoselective synthesis of (4S)-4-(aminomethyl)-1-benzylpiperidin-3-ol (CID 70949897) requires chiral auxiliaries or catalysts due to two adjacent stereocenters (C3, C4). Three predominant strategies exist:
The (4S) configuration is critical for M2 muscarinic receptor selectivity, as molecular docking shows hydrogen bonding between the C3-OH and Asp103 residue. Computational models confirm the (3S,4R) diastereomer exhibits 10-fold lower binding affinity due to stereoelectronic repulsion [2] [7].
Table 2: Stereoselective Synthesis Methods
Method | Diastereoselectivity | ee (%) | Key Advantage |
---|---|---|---|
CBS Borane Reduction | 10:1 (3R,4S:other) | 92–95 | High predictability |
Chiral Pool (L-proline) | Single diastereomer | >99 | No resolution needed |
Enzymatic Kinetic Resolution | 4:1 (3S,4R) | 88 | Mild conditions |
Reductive Amination (using NaBH₃CN or NaBH(OAc)₃) is the gold standard for installing the benzyl group at N1. It proceeds via iminium ion intermediates, which reductants trap efficiently. Advantages include:
Conversely, nucleophilic substitution (e.g., 4-aminopiperidine + benzyl bromide) suffers from:
Notably, reductive amination cannot install aryl groups directly (e.g., phenyl instead of benzyl) due to the inability to form stable imines from aryl amines. Such cases necessitate Buchwald-Hartwig coupling [3].
Table 3: Amination Method Comparison
Parameter | Reductive Amination | Nucleophilic Substitution |
---|---|---|
Typical Yield | 80–95% | 45–70% |
Byproducts | Alcohols (from carbonyl reduction) | Quaternary ammonium salts |
Functional Group Tolerance | High (esters, ketones) | Low (base-sensitive groups) |
Aryl Group Installation | No (requires imine formation) | Yes (with aryl halides) |
Continuous flow microreactors enhance the synthesis of 4-(aminomethyl)-1-benzylpiperidin-3-ol by improving:
Integrated systems combine hydrogenation, amination, and workup in series, boosting throughput to kilogram-scale. For example, enzymatic resolution coupled with microreactors achieves 99% ee via residence time optimization (30 min vs. 24 h batch) [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1